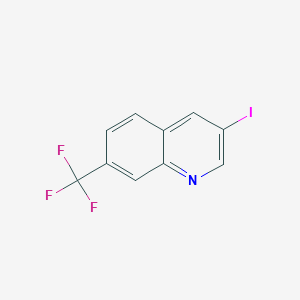
3-Iodo-7-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-7-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodo-7-chloroquinoline using a trifluoromethylcopper(I)phenanthroline complex . This reaction is carried out under specific conditions to ensure the selective introduction of the trifluoromethyl group.
Another approach involves the reaction of 3-aminoquinoline with trifluoroiodomethane-zinc-sulfur complex to obtain 4-trifluoromethyl substituted 3-aminoquinolines . These methods highlight the versatility of quinoline derivatives in undergoing various functionalization reactions.
Industrial Production Methods
Industrial production of 3-Iodo-7-(trifluoromethyl)quinoline may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide and potassium fluoride can be used to replace the iodine atom.
Cross-Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for these reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological and chemical properties.
Aplicaciones Científicas De Investigación
3-Iodo-7-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Iodo-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit various enzymes, leading to their antibacterial and antineoplastic activities . The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-7-chloroquinoline: Another quinoline derivative with similar reactivity but different substituents.
3-Aminoquinoline: A precursor in the synthesis of 3-Iodo-7-(trifluoromethyl)quinoline.
Fluoroquinolones: A class of quinoline derivatives with broad-spectrum antibacterial activity.
Uniqueness
This compound is unique due to the presence of both iodine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C10H5F3IN |
|---|---|
Peso molecular |
323.05 g/mol |
Nombre IUPAC |
3-iodo-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5F3IN/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-5H |
Clave InChI |
GNCYQJANXPENQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC=C(C=C21)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


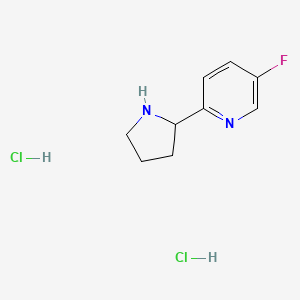
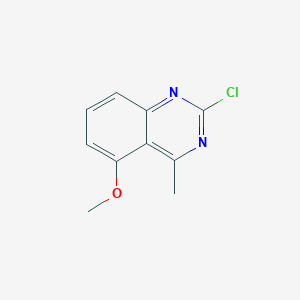

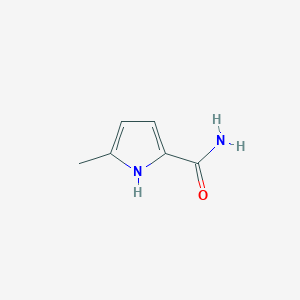


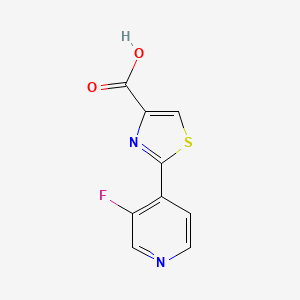

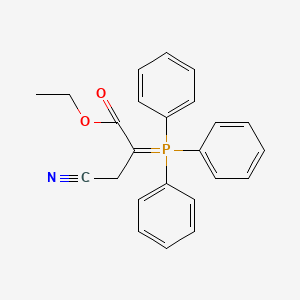



![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)
